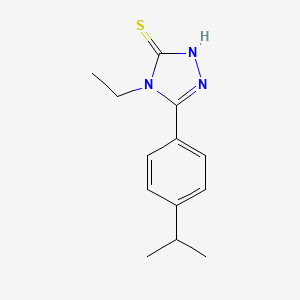

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

BenchChem offers high-quality 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-ethyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-4-16-12(14-15-13(16)17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNADHHDEAPRXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396796 | |

| Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669729-27-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669729-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties. Its rigid structure, capacity for hydrogen bonding, and dipole character allow it to interact with a wide array of biological receptors with high affinity.[1] This has led to the development of numerous successful drugs across various therapeutic areas, including antifungal agents (e.g., fluconazole), anticancer treatments (e.g., anastrozole), and antiviral medications (e.g., ribavirin).[1] Specifically, 1,2,4-triazole-3-thiol derivatives, which incorporate a reactive thiol group, exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis of a specific, promising derivative: 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol . We will dissect each stage of the synthesis, explaining the underlying chemical principles, justifying experimental choices, and providing detailed, reproducible protocols suitable for researchers and professionals in drug development.

Strategic Overview of the Synthesis

The most reliable and widely adopted strategy for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted acylthiosemicarbazide intermediate.[4][5] This approach is efficient and modular, allowing for variation in the substituents at the N-4 and C-5 positions.

Our synthesis is logically structured into three primary stages:

-

Activation of the Carboxylic Acid: Preparation of 4-isopropylbenzoyl chloride, a highly reactive acylating agent, from the corresponding carboxylic acid.

-

Formation of the Thiosemicarbazide Backbone: Synthesis of the key intermediate, 4-ethyl-1-(4-isopropylbenzoyl)thiosemicarbazide, through a two-step process involving the formation of an acid hydrazide followed by reaction with ethyl isothiocyanate.

-

Heterocyclic Ring Formation: Base-catalyzed cyclodehydration of the thiosemicarbazide intermediate to yield the final 1,2,4-triazole-3-thiol product.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of the target triazole.

Part 1: Synthesis of 4-Isopropylbenzoyl Chloride (Intermediate I)

Principle and Justification

The initial step involves the conversion of a carboxylic acid into a more reactive acyl chloride. This "activation" is crucial for the subsequent efficient formation of the amide bond with hydrazine. While several chlorinating agents exist (e.g., PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is the reagent of choice for this application. Its primary advantages are cost-effectiveness and the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification and drives the reaction equilibrium towards the product.[6]

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylbenzoic acid (0.1 mol, 16.42 g). The setup should be placed in a fume hood, and the top of the condenser should be fitted with a gas trap (e.g., a drying tube filled with CaCl₂ leading to a gas bubbler containing NaOH solution) to neutralize the HCl and SO₂ produced.

-

Reagent Addition: Carefully add an excess of thionyl chloride (0.2 mol, 14.6 mL, 23.8 g) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when the evolution of gases ceases and the solid benzoic acid has completely dissolved.

-

Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under atmospheric pressure. The remaining crude 4-isopropylbenzoyl chloride is then purified by vacuum distillation to yield a clear to pale yellow liquid.[7]

Part 2: Synthesis of 4-Ethyl-1-(4-isopropylbenzoyl)thiosemicarbazide (Intermediate II)

This stage is performed in two sequential steps: formation of the acid hydrazide, followed by its reaction with ethyl isothiocyanate.

Step 2a: Synthesis of 4-Isopropylbenzoyl Hydrazide

This is a classic nucleophilic acyl substitution reaction. The highly nucleophilic nitrogen atom of hydrazine hydrate attacks the electrophilic carbonyl carbon of the 4-isopropylbenzoyl chloride (Intermediate I), leading to the displacement of the chloride leaving group and the formation of the stable acid hydrazide.

-

Setup: In a 500 mL Erlenmeyer flask, dissolve hydrazine hydrate (80% solution, 0.15 mol, 7.5 mL) in 100 mL of ethanol. Cool the solution in an ice bath to 0-5°C with continuous stirring.

-

Reagent Addition: In a separate beaker, dissolve the 4-isopropylbenzoyl chloride (Intermediate I, 0.1 mol, 18.27 g) in 50 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the cold, stirred hydrazine solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 2 hours. A white precipitate will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and hydrazine hydrochloride salts. The crude product is then recrystallized from an ethanol-water mixture to yield pure 4-isopropylbenzoyl hydrazide as white crystals.

Step 2b: Synthesis of 4-Ethyl-1-(4-isopropylbenzoyl)thiosemicarbazide

This step builds the core backbone of our target molecule. The terminal nitrogen atom of the newly synthesized 4-isopropylbenzoyl hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl isothiocyanate. The reaction proceeds readily under reflux to form the 1,4-disubstituted thiosemicarbazide. This method is a standard and high-yielding route for preparing such intermediates.[8][9]

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-isopropylbenzoyl hydrazide (0.05 mol, 8.91 g) in 100 mL of absolute ethanol.

-

Reagent Addition: Add ethyl isothiocyanate (0.05 mol, 4.6 mL, 4.36 g) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation & Purification: After the reaction is complete, cool the flask in an ice bath. The white crystalline product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Part 3:

Principle and Justification

This is the critical ring-closing step. The reaction is a base-catalyzed intramolecular cyclodehydration.[8][10] The strong base (NaOH) facilitates the deprotonation of an amide nitrogen, creating a potent intramolecular nucleophile. This nucleophile attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring. Acidification in the final workup step is essential to protonate the thiolate anion, precipitating the desired thiol product. This method is a well-established and efficient way to synthesize 5-substituted-4-aryl/alkyl-4H-1,2,4-triazole-3-thiols with good to excellent yields.[2][8]

Proposed Reaction Mechanism

Caption: Proposed mechanism for the base-catalyzed cyclization.

Detailed Experimental Protocol

-

Setup: Place the 4-ethyl-1-(4-isopropylbenzoyl)thiosemicarbazide (Intermediate II, 0.04 mol, 11.17 g) in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add 100 mL of an 8% (w/v) aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The solid will gradually dissolve as the reaction proceeds.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 200 g of crushed ice. Carefully acidify the cold solution to a pH of 5-6 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A voluminous white precipitate will form.

-

Purification: Allow the suspension to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to litmus paper. The crude product is then purified by recrystallization from ethanol to afford pure 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol as a crystalline solid.

Summary of Reaction Parameters

| Step | Reactants | Key Reagent(s) | Solvent | Temp. | Time (h) | Avg. Yield (%) |

| 1 | 4-Isopropylbenzoic Acid | Thionyl Chloride (SOCl₂) | Neat | Reflux | 2-3 | >90 |

| 2a | 4-Isopropylbenzoyl Chloride, Hydrazine Hydrate | - | Ethanol / THF | 0°C → RT | 2.5 | ~85-90 |

| 2b | 4-Isopropylbenzoyl Hydrazide, Ethyl Isothiocyanate | - | Absolute EtOH | Reflux | 4-6 | ~88-95 |

| 3 | 4-Ethyl-1-(4-isopropylbenzoyl)thiosemicarbazide | NaOH (aq), then HCl | Water | Reflux | 6-8 | ~75-85 |

Structural Elucidation

The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Confirmation of functional group transformations, such as the appearance of C=N stretching and the disappearance of the C=O stretching band from Intermediate II in the final product. A weak band around 2550-2600 cm⁻¹ would indicate the presence of the S-H bond.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides a proton map of the molecule. Expect to see characteristic signals for the isopropyl group (a doublet and a septet), the ethyl group (a triplet and a quartet), aromatic protons, and a broad, exchangeable singlet for the SH proton.

-

Carbon-13 (¹³C-NMR) Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Barot, K. P., Manna, K. S., & Ghate, M. D. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Retrieved from [Link]

-

Thiocarbohydrazides: Synthesis and Reactions. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). PubMed. Retrieved from [Link]

-

Synthesis of hydrazine-1-carbothioamides 13 and hydrazine-1-carbodithioates 14. (n.d.). ResearchGate. Retrieved from [Link]

-

New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. (2017). ResearchGate. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2021). National Institutes of Health (NIH). Retrieved from [Link]

- Synthesis of thiosemicarbazides and triazoles derived from etodolac. (2014). Google Patents.

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. Retrieved from [Link]

-

Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. (2021). African Journals Online (AJOL). Retrieved from [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved from [Link]

- Process for the production of thiocarbohydrazide. (1990). Google Patents.

-

Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (n.d.). Retrieved from [Link]

-

Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. (2014). National Institutes of Health (NIH). Retrieved from [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (n.d.). Google Patents.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). TSI Journals. Retrieved from [Link]

-

Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023). Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

-

4-Isopropylbenzyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Reaction scope of cyclization of the thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). An-Najah Staff. Retrieved from [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. (n.d.). RJPN. Retrieved from [Link]

-

Making Benzyl Chloride A Useful Chemical. (2022). YouTube. Retrieved from [Link]

-

p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. WO2014003694A1 - Synthesis of thiosemicarbazides and triazoles derived from etodolac - Google Patents [patents.google.com]

- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 21900-62-9: 4-Isopropylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

Characterization of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the

A Note from the Senior Application Scientist

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands as a cornerstone of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical exploration of a specific derivative, 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. Our objective is to move beyond a mere recitation of facts and delve into the causality behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. The methodologies and characterization techniques detailed herein are grounded in established scientific principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource.

Synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol: A Rational Approach

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the cyclization of a thiosemicarbazide intermediate.[3][4] The choice of this synthetic route is predicated on the commercial availability of the starting materials and the generally high yields of the cyclization step.

Synthetic Pathway

The synthesis of the target compound can be logically achieved through a two-step process:

-

Formation of the Thiosemicarbazide Intermediate: The synthesis commences with the reaction of 4-isopropylbenzoyl chloride with ethyl isothiocyanate to yield the N-acylthiourea intermediate. This is then reacted with hydrazine hydrate to form the corresponding thiosemicarbazide.

-

Cyclization to the Triazole Ring: The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base, typically sodium hydroxide or potassium hydroxide, to yield the desired 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol.

Sources

An In-depth Technical Guide to the Synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The 1,2,4-triazole-3-thiol scaffold is a privileged structure known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document details a robust and reproducible two-step synthetic strategy, beginning with the formation of a key N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. We will elucidate the underlying reaction mechanisms, provide step-by-step experimental procedures, and outline methods for structural verification, ensuring scientific integrity and enabling researchers to confidently replicate and adapt this protocol.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and drug development. Its unique structural features—including its aromaticity, planarity, and capacity for hydrogen bonding—allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. The incorporation of a thiol group at the 3-position further enhances its chemical reactivity and potential for biological engagement. Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potent and broad-spectrum biological activities.[1][2] The target molecule, featuring ethyl and isopropylphenyl substitutions, is designed to modulate lipophilicity and steric profile, potentially enhancing its efficacy and selectivity for specific enzymatic or receptor targets.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][4][5] This intermediate is, in turn, readily prepared from the corresponding carboxylic acid hydrazide and an isothiocyanate.

Our retrosynthetic analysis of the target compound identifies two key precursors:

-

4-isopropylbenzoyl hydrazide : This provides the 5-(4-isopropylphenyl) moiety.

-

Ethyl isothiocyanate : This provides the N-4 ethyl group and the C-3 thione.

The forward synthesis, therefore, follows a logical and well-precedented pathway: the nucleophilic addition of the terminal nitrogen of 4-isopropylbenzoyl hydrazide to the electrophilic carbon of ethyl isothiocyanate, followed by a base-catalyzed dehydrative cyclization to yield the stable triazole ring.

Mechanistic Insights: From Thiosemicarbazide to Triazole

Understanding the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds in two distinct stages:

Stage 1: Formation of 1-(4-isopropylbenzoyl)-4-ethylthiosemicarbazide This is a standard nucleophilic addition reaction. The primary amine of the hydrazide acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. The reaction is typically performed in a polar aprotic solvent like ethanol or DMF at room temperature and proceeds readily.[6]

Stage 2: Base-Catalyzed Intramolecular Cyclization This is the key ring-forming step. The process is initiated by the deprotonation of one of the amide protons by a strong base (e.g., NaOH or KOH). This enhances the nucleophilicity of the adjacent nitrogen, which then attacks the thiocarbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the aromatic 1,2,4-triazole ring. Heating is essential to drive the dehydration and cyclization to completion. This cyclization in an alkaline medium is a well-established and high-yielding method for triazole synthesis.[7][8]

Below is a diagram illustrating the mechanistic pathway for the cyclization step.

Caption: Mechanism of base-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Equipment

| Reagent / Material | Grade | Supplier Recommendation |

| 4-isopropylbenzoic acid | Reagent grade, ≥98% | Sigma-Aldrich, Acros |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich, Alfa Aesar |

| Hydrazine hydrate (N₂H₄·H₂O) | Reagent grade, 80% | Sigma-Aldrich, Merck |

| Ethyl isothiocyanate | Reagent grade, ≥98% | Sigma-Aldrich, TCI |

| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | Fisher Scientific |

| Ethanol (absolute) | Anhydrous, ≥99.5% | Major suppliers |

| Diethyl ether | ACS reagent | Major suppliers |

| Hydrochloric acid (HCl) | 37% concentrated | Major suppliers |

| Toluene | Anhydrous, ≥99.8% | Major suppliers |

| Round-bottom flasks | Various sizes | Standard lab supplier |

| Reflux condenser | - | Standard lab supplier |

| Magnetic stirrer with hotplate | - | Standard lab supplier |

| Buchner funnel and filter paper | - | Standard lab supplier |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Merck, Whatman |

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire synthetic workflow.

Caption: High-level synthetic workflow diagram.

Step-by-Step Procedure

Part A: Synthesis of 4-isopropylbenzoyl hydrazide

Causality: This initial step converts the commercially available carboxylic acid into the more reactive hydrazide, which is necessary for the subsequent reaction with the isothiocyanate. An ester intermediate is typically formed and then reacted with hydrazine.

-

Esterification : To a solution of 4-isopropylbenzoic acid (10.0 g, 60.9 mmol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

-

Work-up : After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-isopropylbenzoate.

-

Hydrazinolysis : To the crude ester dissolved in ethanol (80 mL), add hydrazine hydrate (6.0 mL, ~120 mmol). Heat the mixture to reflux for 8-12 hours, during which a precipitate may form.

-

Isolation : Cool the reaction mixture to room temperature and then in an ice bath. Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum to yield 4-isopropylbenzoyl hydrazide.

Part B: Synthesis of 1-(4-isopropylbenzoyl)-4-ethylthiosemicarbazide

Causality: This step constructs the acyclic precursor to the triazole. The reaction conditions are chosen to be mild to prevent premature cyclization or side reactions.

-

In a 250 mL round-bottom flask, dissolve 4-isopropylbenzoyl hydrazide (5.0 g, 26.0 mmol) in absolute ethanol (75 mL) with gentle warming.

-

To this clear solution, add ethyl isothiocyanate (2.5 g, 28.7 mmol, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.[6]

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Filter the white solid, wash with a small amount of cold ethanol, and dry to obtain the thiosemicarbazide intermediate. The product is typically of sufficient purity for the next step.

Part C: Synthesis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Causality: The use of a strong base (NaOH) and heat provides the necessary conditions for the intramolecular cyclization and subsequent dehydration to form the stable aromatic triazole ring.[7][8]

-

Suspend the 1-(4-isopropylbenzoyl)-4-ethylthiosemicarbazide (4.0 g, 14.3 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL).

-

Heat the mixture to reflux for 4-6 hours. The suspension should gradually become a clear solution as the reaction proceeds.

-

After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

-

Place the filtrate in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of concentrated hydrochloric acid. A voluminous white precipitate will form.

-

Allow the precipitate to age in the cold for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the product thoroughly with cold water until the washings are neutral.[2]

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol as a white crystalline solid.

Characterization and Validation (Trustworthiness)

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.

| Technique | Expected Observations |

| ¹H NMR | - A triplet and quartet in the aliphatic region corresponding to the N-ethyl group. - A septet and doublet for the isopropyl group protons. - Aromatic protons appearing as two doublets (AA'BB' system). - A broad singlet for the SH proton, which is D₂O exchangeable. |

| ¹³C NMR | - Peaks corresponding to the ethyl and isopropyl carbons. - Aromatic carbon signals. - Two distinct downfield signals for the triazole ring carbons (C=N and C=S). The C=S (thione) form is expected to be the major tautomer in solution. |

| FT-IR (ATR) | - Absence of the C=O stretch from the thiosemicarbazide precursor. - Presence of a C=N stretch (~1600 cm⁻¹). - A broad band in the 2550-2600 cm⁻¹ region indicating the S-H stretch. - N-H stretching vibrations may also be present.[9] |

| Mass Spec (ESI) | The [M+H]⁺ or [M-H]⁻ ion should be observed at the expected m/z value corresponding to the molecular formula C₁₃H₁₇N₃S. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling

-

Hydrazine Hydrate : Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Thionyl Chloride : Corrosive and reacts violently with water. Handle in a fume hood.

-

Isothiocyanates : Lachrymators and skin irritants. Handle with care in a fume hood.

-

Caustic and Acidic Solutions : Handle concentrated NaOH and HCl with appropriate PPE. The neutralization step is exothermic and should be performed slowly in an ice bath.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health (NIH). [Link]

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

- Method for the preparation of aryl isothiocyanates.

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of the novel heterocyclic compound, 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. Derivatives of 1,2,4-triazoles are widely recognized for their significant pharmacological potential, including antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of a compound's spectroscopic signature essential. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a predictive, yet authoritative, characterization. We will detail the anticipated results from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral data. This document is intended for researchers, chemists, and drug development professionals requiring a robust framework for identifying and characterizing this and similar triazole-thiol compounds.

Introduction: The Significance of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The incorporation of a thiol group at the 3-position introduces a critical site for chemical modification and biological interaction. A key characteristic of this class of compounds is the existence of thiol-thione tautomerism, a dynamic equilibrium between two structural forms that significantly influences their chemical reactivity and spectroscopic properties.[1][2]

This guide provides the foundational spectroscopic data needed to unambiguously identify and characterize the title compound, ensuring its purity and structural integrity in research and development settings.

Molecular Structure and Tautomerism

The compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these forms is influenced by factors such as solvent polarity and physical state (solid vs. solution). Spectroscopic analysis, particularly FT-IR and NMR, is crucial for identifying the predominant tautomer under specific conditions.

Caption: Thiol-Thione tautomerism in the title compound.

Methodologies for Spectroscopic Acquisition

To ensure reproducibility and accuracy, standardized protocols for data acquisition are paramount. The following sections outline the field-proven methodologies for obtaining high-quality spectroscopic data for triazole-thiol derivatives.

Experimental Protocol: FT-IR Spectroscopy

-

Objective: To identify key functional groups (S-H, N-H, C=N, C=S, C-H aromatic/aliphatic) based on their characteristic vibrational frequencies.

-

Instrumentation: A Shimadzu FT-IR-8300 spectrophotometer or equivalent.[2]

-

Sample Preparation: The sample is intimately mixed with dry potassium bromide (KBr) powder (1:100 ratio) and compressed into a thin, transparent pellet. This minimizes interference from solvents.

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

Perform baseline correction and peak picking on the resulting spectrum.

-

Experimental Protocol: NMR Spectroscopy

-

Objective: To elucidate the complete covalent structure by mapping the chemical environment of all proton (¹H) and carbon (¹³C) nuclei.

-

Instrumentation: A Bruker-400 MHz spectrometer or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C.[2]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Apply a 30° pulse angle with a relaxation delay of 2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45° pulse angle with a relaxation delay of 5 seconds to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Experimental Protocol: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.

-

Instrumentation: An Agilent or Waters High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass-to-charge (m/z) range from 50 to 500.

-

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Spectroscopic Data and Interpretation

The following data tables are based on predictive analysis derived from established chemical shift and frequency correlations, and experimental data from analogous structures reported in the literature.[1][3][4]

Predicted FT-IR Spectrum

The FT-IR spectrum is expected to show characteristic bands confirming the presence of the triazole-thiol structure. The observation of a weak S-H stretch alongside a strong N-H band would provide evidence for the thiol-thione tautomeric equilibrium.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale & References |

| ~3200-3350 | N-H Stretch | Thione tautomer N-H | Characteristic broad absorption for N-H groups in triazoles.[1] |

| ~3050-3100 | C-H Stretch | Aromatic C-H | Typical for sp² C-H bonds in the phenyl ring. |

| ~2960-2980 | C-H Stretch | Aliphatic (asymmetric) | From the ethyl and isopropyl methyl/methylene groups. |

| ~2870-2890 | C-H Stretch | Aliphatic (symmetric) | From the ethyl and isopropyl methyl/methylene groups. |

| ~2550-2600 | S-H Stretch | Thiol group | A weak but highly characteristic band for the thiol tautomer.[1][3][5] |

| ~1610-1625 | C=N Stretch | Triazole ring | Confirms the presence of the heterocyclic ring imine bond.[1] |

| ~1500-1580 | C=C Stretch | Aromatic ring | Skeletal vibrations of the 4-isopropylphenyl group. |

| ~1310-1350 | C=S Stretch | Thione tautomer | Indicates the presence of the thione form.[2] |

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides a precise map of the proton environments. The signals for the ethyl and isopropyl groups are expected to show characteristic splitting patterns (quartet/triplet and septet/doublet, respectively), while the para-substituted aromatic ring will appear as a distinct two-doublet system. The most diagnostic signal is the downfield proton of the SH/NH group.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & References |

| ~13.5 - 14.0 | Singlet (broad) | 1H | SH / NH | This highly deshielded proton is characteristic of the thiol/thione tautomeric system in triazoles.[1][3][6] |

| ~7.65 | Doublet | 2H | Ar-H | Aromatic protons ortho to the triazole ring. |

| ~7.40 | Doublet | 2H | Ar-H | Aromatic protons meta to the triazole ring. |

| ~4.10 | Quartet | 2H | N-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~3.05 | Septet | 1H | CH (CH₃)₂ | Methine proton of the isopropyl group, split by the six adjacent methyl protons. |

| ~1.30 | Triplet | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

| ~1.25 | Doublet | 6H | CH(CH₃ )₂ | Methyl protons of the isopropyl group, split by the adjacent methine proton. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule, with distinct signals for the triazole ring, the aromatic ring, and the aliphatic side chains.

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale & References |

| ~168.0 | Quaternary | C=S (Thione) | The C=S carbon is typically found in this downfield region.[6] |

| ~152.0 | Quaternary | C-N (Triazole) | The second carbon atom of the triazole ring. |

| ~151.5 | Quaternary | Ar-C (ipso) | Aromatic carbon attached to the isopropyl group. |

| ~129.0 | Tertiary | Ar-CH | Aromatic carbons ortho to the triazole ring. |

| ~127.5 | Tertiary | Ar-CH | Aromatic carbons meta to the triazole ring. |

| ~125.0 | Quaternary | Ar-C (ipso) | Aromatic carbon attached to the triazole ring. |

| ~42.0 | Secondary | CH₂ (Ethyl) | Methylene carbon of the ethyl group. |

| ~33.5 | Tertiary | CH (Isopropyl) | Methine carbon of the isopropyl group. |

| ~23.5 | Primary | CH₃ (Isopropyl) | Methyl carbons of the isopropyl group. |

| ~14.0 | Primary | CH₃ (Ethyl) | Methyl carbon of the ethyl group. |

Predicted Mass Spectrum (ESI-MS)

The molecular formula of the compound is C₁₄H₁₉N₃S. The calculated molecular weight is 261.13 g/mol .

| Predicted m/z | Ion | Rationale |

| 262.138 | [M+H]⁺ | The protonated molecular ion peak, which is the base peak in ESI. |

| 233.112 | [M-C₂H₄+H]⁺ | Fragmentation corresponding to the loss of ethylene from the N-ethyl group. |

| 219.096 | [M-C₃H₆+H]⁺ | Fragmentation corresponding to the loss of propene from the isopropyl group. |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel compound is a synergistic process. Data from each spectroscopic technique provides a piece of the puzzle, and together they offer unambiguous proof of structure.

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

This guide establishes a detailed and predictive spectroscopic fingerprint for 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. By leveraging data from analogous compounds and fundamental principles, we have outlined the expected outcomes from FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The provided protocols and interpreted data tables serve as an authoritative reference for scientists engaged in the synthesis, identification, and quality control of this and related pharmacologically relevant molecules, ensuring a high degree of confidence in its structural assignment.

References

-

Bekircan, O., & Kahveci, B. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 11(4), 284-296. [Link]

-

Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. [Link]

-

Hassan, A. Y., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-210. [Link]

-

Gomha, S. M., et al. (2015). Synthesis, characterization and pharmacological evaluation of some new 1,2,4-triazoles and 1,3,4-thiadiazoles. Journal of the Brazilian Chemical Society, 26(6), 1156-1165. [Link]

-

Yüksek, H., et al. (2022). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Arabian Journal of Chemistry, 15(1), 103523. [Link]

-

Holota, S., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 416-421. [Link]

-

Kalluraya, B., et al. (2012). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 17(12), 14353-14363. [Link]

-

Plech, T., et al. (2014). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chemistry, 2014, 283930. [Link]

-

Hussein, M. A., et al. (2017). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 113-119. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

1H NMR and 13C NMR of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering deep insights into the structural rationale behind the observed spectral characteristics. We will explore the causality of chemical shifts and coupling constants, discuss the pivotal role of tautomerism, and provide a field-proven, self-validating protocol for sample preparation and data acquisition. The guide is designed to empower researchers, scientists, and drug development professionals to confidently perform structural elucidation and verification of this and related molecular scaffolds.

Introduction: The Imperative of Structural Verification

The 1,2,4-triazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous antifungal, antiviral, and antimicrobial agents. The specific substitution pattern of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol imparts a unique combination of lipophilicity and hydrogen bonding potential, making its unambiguous structural confirmation a critical step in any research and development pipeline.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to probe the precise electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus provides an unparalleled, high-resolution fingerprint of the molecular architecture. This guide will dissect that fingerprint, transforming raw spectral data into a coherent structural narrative.

Molecular Structure and Key Spectroscopic Features

To interpret the NMR spectra, we must first visualize the molecule's structure and identify its distinct chemical environments. The key to a robust analysis lies in breaking down the molecule into its constituent spin systems: the ethyl group, the 4-isopropylphenyl group, and the triazole-thiol core.

Caption: Molecular structure with key atoms numbered for NMR assignment.

A crucial consideration for this class of compounds is the potential for thione-thiol tautomerism. The molecule can exist in the thiol form (with a C-SH bond) or the thione form (with a C=S bond and an N-H proton). NMR spectroscopy is highly effective at distinguishing these forms. The thiol tautomer is characterized by a signal for the S-H proton, while the thione form would display a downfield N-H proton signal, often in the 13-14 ppm range.[2] The naming convention of the topic compound explicitly indicates the thiol form, which will be the focus of our analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton signal. The rationale for these predictions is based on established principles of chemical shift theory and data from analogous structures.[3][4]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |

| -SH | 3.5 - 7.5 | Broad Singlet (br s) | 1H | The chemical shift is highly variable, depending on solvent, concentration, and temperature. The proton is acidic and often exchanges, leading to a broad signal with no observable coupling. D₂O exchange would cause this signal to disappear. |

| Aromatic (H²'/H⁶') | 7.4 - 7.6 | Doublet (d) | 2H | These protons are ortho to the electron-donating isopropyl group and are chemically equivalent. They appear as a doublet due to coupling with H³'/H⁵'. |

| Aromatic (H³'/H⁵') | 7.2 - 7.4 | Doublet (d) | 2H | These protons are meta to the isopropyl group and ortho to the triazole ring. They are equivalent and couple with H²'/H⁶', forming a characteristic AA'BB' system. |

| Ethyl (-N-CH₂-CH₃) | 3.8 - 4.2 | Quartet (q) | 2H | The methylene protons are adjacent to the electronegative nitrogen of the triazole ring, causing a significant downfield shift.[5] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |

| Isopropyl (-CH-(CH₃)₂) | 2.9 - 3.2 | Septet (sept) | 1H | The methine proton is split by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7). |

| Ethyl (-N-CH₂-CH₃) | 1.2 - 1.5 | Triplet (t) | 3H | The methyl protons are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). They are in a typical aliphatic region. |

| Isopropyl (-CH-(CH₃)₂) | 1.1 - 1.3 | Doublet (d) | 6H | The six protons of the two methyl groups are chemically equivalent and are split into a doublet by the single neighboring methine proton (n+1 = 1+1 = 2). |

Visualizing Proton Coupling Relationships

The connectivity and spatial relationships between protons, which give rise to the splitting patterns described above, can be visualized conceptually.

Caption: Key ¹H-¹H J-coupling relationships in the molecule.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its attached atoms.

Predicted ¹³C NMR Spectral Data

The following table details the predicted chemical shifts for the thirteen unique carbon environments in the molecule. These predictions are grounded in general chemical shift ranges and data from similar structures.[4][6][7][8][9]

| Assignment | Predicted δ (ppm) | Rationale & Causality |

| C³ (-SH) | 165 - 170 | This carbon is attached to a sulfur and two nitrogen atoms within a heterocyclic ring, resulting in a strong deshielding effect. Its shift is characteristic of thiourea or thioamide-like carbons.[2][4] |

| C⁵ (-Aryl) | 148 - 155 | This triazole ring carbon is attached to two nitrogen atoms and the aromatic ring, placing it significantly downfield. |

| C⁴' (-CH) | 145 - 150 | The aromatic carbon bearing the isopropyl group is a quaternary carbon shifted downfield by its substituent. |

| C¹' (-Triazole) | 128 - 132 | The ipso-carbon of the phenyl ring, attached to the triazole, is a quaternary carbon whose shift is influenced by the heterocyclic system. |

| C²'/C⁶' | 126 - 129 | Aromatic CH carbons ortho to the isopropyl group. |

| C³'/C⁵' | 125 - 128 | Aromatic CH carbons meta to the isopropyl group. |

| Ethyl (-N-CH₂-) | 40 - 45 | The methylene carbon is deshielded by the directly attached nitrogen atom. |

| Isopropyl (-CH-) | 33 - 36 | Aliphatic methine carbon. |

| Isopropyl (-(CH₃)₂) | 23 - 25 | Aliphatic methyl carbons of the isopropyl group. |

| Ethyl (-CH₃) | 14 - 17 | Aliphatic methyl carbon of the ethyl group. |

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and standardized instrument parameters. This protocol is designed to be self-validating, minimizing common sources of error.

Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]

-

Glassware Preparation: Ensure all glassware, including vials and Pasteur pipettes, are clean and thoroughly dried to prevent contamination.[11]

-

Analyte Weighing: Accurately weigh 5-25 mg of the title compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used. The solvent should contain 0.03-0.05% Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[13]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogenous solution is required.

-

Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended microparticles that can severely degrade magnetic field homogeneity and spectral resolution.

-

Final Volume Check: Ensure the final sample height in the NMR tube is between 4 and 5 cm. This positions the sample correctly within the instrument's detection coil.[10]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition Workflow

This workflow outlines the standard procedure on a modern FT-NMR spectrometer (e.g., 400 MHz).

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. academic.oup.com [academic.oup.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. mdpi.org [mdpi.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organomation.com [organomation.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The thiol substituent on the triazole ring further enhances its potential for biological interactions and offers a site for further chemical modification. Mass spectrometry is an indispensable analytical technique for the structural characterization and purity assessment of such novel compounds. This guide provides a comprehensive overview of the mass spectrometric behavior of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, detailing its predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. A thorough understanding of its mass spectral characteristics is crucial for its unambiguous identification in complex matrices and for guiding synthetic and metabolic studies.

Molecular Structure and Physicochemical Properties

Before delving into the mass spectrometric analysis, it is essential to understand the molecular structure of the target compound.

Table 1: Physicochemical Properties of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₃S |

| Monoisotopic Mass | 247.1143 g/mol |

| Average Mass | 247.35 g/mol |

| IUPAC Name | 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

The structure comprises a central 4H-1,2,4-triazole-3-thiol ring, substituted with an ethyl group at the N4 position and a 4-isopropylphenyl group at the C5 position. The presence of aromatic and heterocyclic rings, along with alkyl and thiol functional groups, dictates its fragmentation behavior in the mass spectrometer.

Mass Spectrometry Analysis: Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it significantly influences the resulting mass spectrum. For 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary structural information.

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3] This method is particularly suitable for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, providing clear molecular weight information.[4] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the precursor ion and obtain structural details.[5]

Predicted Fragmentation Pathways

Based on the structure of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol and established fragmentation patterns of related compounds, the following pathways are predicted.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 247) is expected to be observed, followed by a series of fragment ions resulting from the cleavage of the weakest bonds and rearrangements.

Key Predicted EI Fragmentations:

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the N-ethyl bond is a likely initial fragmentation step, leading to a stable ion at m/z 218.

-

Loss of a methyl radical (•CH₃) from the isopropyl group: Benzylic cleavage of the isopropyl group is highly favorable, resulting in the loss of a methyl radical to form a stable secondary carbocation at m/z 232.[6]

-

Loss of propene (C₃H₆) via McLafferty rearrangement: If sterically feasible, a McLafferty-type rearrangement involving the isopropyl group could lead to the loss of propene, yielding an ion at m/z 205.

-

Cleavage of the isopropyl group: Loss of the entire isopropyl group (•C₃H₇) would result in a fragment at m/z 204.

-

Retro-Diels-Alder (RDA) type fragmentation of the triazole ring: Heterocyclic rings can undergo characteristic RDA reactions. For the triazole ring, this could involve the expulsion of small neutral molecules like N₂, HCN, or H₂S, leading to various smaller fragment ions.

-

Formation of the tropylium ion: Aromatic compounds often rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[6]

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Formula | Proposed Structure/Loss |

| 247 | [C₁₃H₁₇N₃S]⁺˙ | Molecular Ion |

| 232 | [C₁₂H₁₄N₃S]⁺ | [M - CH₃]⁺ |

| 218 | [C₁₁H₁₂N₃S]⁺ | [M - C₂H₅]⁺ |

| 205 | [C₁₀H₁₁N₃S]⁺˙ | [M - C₃H₆]⁺˙ (McLafferty) |

| 204 | [C₁₀H₁₀N₃S]⁺ | [M - C₃H₇]⁺ |

| 117 | [C₈H₉]⁺ | [isopropylphenyl]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Diagram 1: Predicted EI Fragmentation Pathway

Caption: Predicted major fragmentation pathways under Electron Ionization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive ion ESI-MS, the compound is expected to be readily protonated, likely at one of the nitrogen atoms of the triazole ring, to form the [M+H]⁺ ion at m/z 248. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

Key Predicted ESI-MS/MS Fragmentations:

-

Loss of ethylene (C₂H₄): A common fragmentation for N-ethylated compounds is the loss of ethylene via a rearrangement, leading to a fragment at m/z 220.

-

Loss of the ethyl group as ethene and a proton: This would result in the neutral molecule and a protonated fragment is unlikely.

-

Loss of the isopropyl group: Cleavage of the bond between the phenyl ring and the isopropyl group could lead to the loss of a neutral propene molecule (C₃H₆) and a fragment at m/z 206.

-

Cleavage of the bond between the triazole and phenyl rings: This would result in the formation of the protonated 4-ethyl-4H-1,2,4-triazole-3-thiol at m/z 130 and the isopropylphenyl cation at m/z 119.

-

Ring opening and fragmentation of the triazole core: Similar to EI, the triazole ring can undergo cleavage, leading to smaller fragment ions.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Loss |

| 248 | 220 | [C₁₁H₁₄N₃S]⁺ | C₂H₄ |

| 248 | 206 | [C₁₀H₁₂N₃S]⁺ | C₃H₆ |

| 248 | 130 | [C₄H₈N₃S]⁺ | C₉H₁₀ |

| 248 | 119 | [C₉H₁₁]⁺ | C₄H₇N₃S |

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Experimental Protocols

To ensure the generation of high-quality and reproducible mass spectral data, the following detailed experimental protocols are recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

-

Dilution for ESI-MS: For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

-

Dilution for EI-MS: For EI-MS analysis, a concentration of 10-100 µg/mL in a volatile solvent like methanol or dichloromethane is typically sufficient for direct infusion or GC-MS analysis.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Diagram 3: EI-MS Experimental Workflow

Caption: A generalized workflow for EI-MS analysis.

Step-by-Step Methodology:

-

Instrument Tuning: Calibrate and tune the mass spectrometer according to the manufacturer's recommendations using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

-

Sample Introduction: Introduce the prepared sample into the ion source. For a pure, volatile compound, direct infusion via a heated probe is suitable. If the sample is part of a mixture, separation by gas chromatography (GC) prior to MS is recommended.

-

Ionization: Set the electron energy to 70 eV and the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure volatilization without thermal degradation.[1]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and all significant fragment ions.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum, identifying the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Diagram 4: ESI-MS/MS Experimental Workflow

Caption: A generalized workflow for ESI-MS/MS analysis.

Step-by-Step Methodology:

-

Instrument Tuning and Calibration: Calibrate and tune the instrument in the desired polarity mode (positive ion mode is recommended for this compound) using an appropriate calibration solution (e.g., a mixture of caffeine, MRFA, and Ultramark 1621).

-

Sample Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, for complex mixtures, use liquid chromatography (LC) for separation prior to MS analysis.

-

Ionization Source Parameters: Optimize the ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to confirm the presence and m/z of the protonated molecule ([M+H]⁺ at m/z 248).

-

MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

-

Collision Energy Optimization: Ramp the collision energy to determine the optimal setting that produces a rich fragmentation pattern without complete fragmentation of the precursor ion.

-

Data Acquisition: Acquire the MS/MS spectrum, recording the m/z values and relative intensities of the product ions.

-

Data Interpretation: Analyze the MS/MS spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways, comparing them with the predicted patterns.[8]

Conclusion

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. By understanding the principles of Electron Ionization and Electrospray Ionization and applying the predicted fragmentation pathways, researchers can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocols serve as a practical resource for obtaining high-quality, reliable mass spectral data, which is fundamental for advancing research and development in the fields of medicinal chemistry and drug discovery. The combination of EI-MS and ESI-MS/MS offers a powerful and complementary approach to unraveling the structural intricacies of this and other novel chemical entities.

References

-

Venter, A. R., & Botha, J. S. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(10), 635-653. Available at: [Link]

-

Linstrom, P. J., & Mallard, W. G. (Eds.). (2022). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

-

Nowick, J. S. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. University of California, Irvine. Available at: [Link]

- Nikiforov, S. M., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

-

Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 857. Available at: [Link]

-

Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Available at: [Link]

- Schäfer, M., & Hubert, A. (2012). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 84(2), 929-940.

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

- Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-21.

-

Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

- Butler, R. N., et al. (2000).

-

Venter, A. R., & Botha, J. S. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(10), 635-653. Available at: [Link]

-

Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available at: [Link]

- D'yakonov, V. A., et al. (2022).

-

Cansiz, A., Koparir, M., & Demirdag, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

- Al-Sultani, A. A. H. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Istanbul University-Cerrahpasa Faculty of Medicine, 49(2), 163-171.

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-212. Available at: [Link]

-

Borysenko, M. V., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Chemical and Pharmaceutical Research, 12(5), 1-10. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Available at: [Link]

- Guo, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

Dhore, J. W., & Thorat, G. D. (2012). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole. Scientific Reviews and Chemical Communications, 2(3), 192-196. Available at: [Link]

- Smith, R. M. (2007). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 22(11), 94-101.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation [mdpi.com]

- 6. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

Purity analysis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Purity Analysis of 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Introduction: Beyond the Percentage Point

In the landscape of pharmaceutical development, the molecule 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol represents a class of heterocyclic compounds with significant therapeutic potential, owing to the broad biological activities of the 1,2,4-triazole nucleus.[1][][3] For researchers and drug development professionals, the journey from synthesis to a viable active pharmaceutical ingredient (API) is predicated on a profound understanding of its purity. Purity is not merely a single percentage value; it is a comprehensive profile of a substance, detailing the identity and quantity of every component present.

This guide eschews a generic, one-size-fits-all template. Instead, it provides an in-depth, logical framework for establishing a robust and self-validating analytical strategy for 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. We will explore the "why" behind each methodological choice, grounding our protocols in first principles and field-proven experience to ensure the highest degree of scientific integrity. The objective is to build a complete, unassailable purity profile that can withstand the rigorous scrutiny of regulatory bodies and ensure the safety and efficacy of the final drug product.

Foundational Knowledge: Synthesis, Impurities, and Tautomerism

A robust analytical strategy begins not at the chromatograph, but with a deep understanding of the molecule's chemical synthesis and inherent properties. Potential impurities are not random occurrences; they are logical consequences of the chosen synthetic route.